ethyl 5-(chlorocarbonyl)-1-ethyl-1H-pyrazole-3-carboxylate
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Overview
Description
ethyl 5-(chlorocarbonyl)-1-ethyl-1H-pyrazole-3-carboxylate is a chemical compound belonging to the pyrazole family Pyrazoles are a class of heterocyclic compounds characterized by a five-membered ring structure containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(chlorocarbonyl)-1-ethyl-1H-pyrazole-3-carboxylate typically involves the reaction of ethyl 5-ethynylanthranilate with substituted hydrazines and hydrazides . The reaction conditions often include the use of acetylenic ketones and specific catalysts to facilitate the formation of the pyrazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
ethyl 5-(chlorocarbonyl)-1-ethyl-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives .
Scientific Research Applications
ethyl 5-(chlorocarbonyl)-1-ethyl-1H-pyrazole-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 5-(chlorocarbonyl)-1-ethyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Ethyl 1H-indole-3-carboxylates: These compounds share similar structural features and biological activities.
Pyrazole/1,2,4-oxadiazole conjugate ester derivatives: These derivatives exhibit comparable chemical properties and applications.
Uniqueness
ethyl 5-(chlorocarbonyl)-1-ethyl-1H-pyrazole-3-carboxylate stands out due to its specific substitution pattern on the pyrazole ring, which imparts unique chemical reactivity and biological activity. This makes it a valuable compound for specialized research and industrial applications .
Properties
IUPAC Name |
ethyl 5-carbonochloridoyl-1-ethylpyrazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O3/c1-3-12-7(8(10)13)5-6(11-12)9(14)15-4-2/h5H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYDVXGKNKLJNJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C(=O)OCC)C(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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